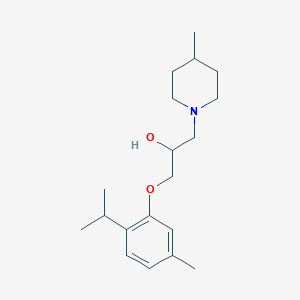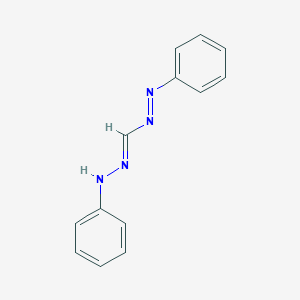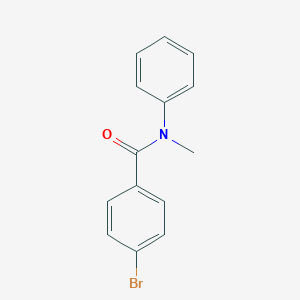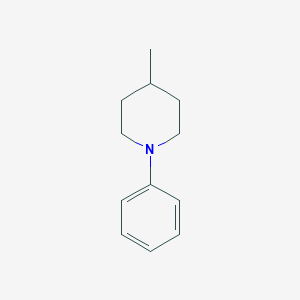![molecular formula C10H18N2O4 B262525 (2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid, also known as O-Pyrrolidinoethyl glycine (OPEG), is a synthetic compound that has been widely used in scientific research. It is a derivative of glycine, an amino acid that is found naturally in the body. OPEG has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug development.
Mechanism of Action
OPEG acts as a glycine transporter inhibitor and enhances the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By enhancing the activity of the NMDA receptor, OPEG can improve cognitive function and memory. OPEG has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
OPEG has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, OPEG has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. OPEG has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using OPEG in lab experiments is its specificity for the glycine transporter and the NMDA receptor. This allows researchers to study the effects of these targets without interference from other neurotransmitter systems. However, one limitation of using OPEG is its relatively low potency compared to other NMDA receptor modulators. This can make it difficult to achieve the desired effects at low concentrations.
Future Directions
There are several potential future directions for research on OPEG. One area of interest is the development of more potent derivatives of OPEG that can be used at lower concentrations. Another area of interest is the investigation of OPEG's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, OPEG's potential as a therapeutic agent for various neurological disorders warrants further investigation, particularly in animal models and clinical trials.
Synthesis Methods
OPEG can be synthesized through a multi-step process. The first step involves the reaction between N-(2-bromoethyl)pyrrolidine and glycine ethyl ester hydrochloride, which results in the formation of N-(2-(pyrrolidin-1-yl)ethyl)glycine ethyl ester. In the second step, this compound is hydrolyzed with sodium hydroxide to yield OPEG. The overall yield of this process is around 40%.
Scientific Research Applications
OPEG has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in neuroscience, where OPEG has been shown to enhance the activity of the NMDA receptor, a key player in synaptic plasticity and learning and memory. OPEG has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
Product Name |
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid |
|---|---|
Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C10H18N2O4/c13-9(7-16-8-10(14)15)11-3-6-12-4-1-2-5-12/h1-8H2,(H,11,13)(H,14,15) |
InChI Key |
XGRMRRYBOLOZQT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)COCC(=O)O |
Canonical SMILES |
C1CC[NH+](C1)CCNC(=O)COCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)

![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)


![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)




